1,1,1-trifluoro-N-(3-methylbenzyl)methanamine
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Overview
Description
1,1,1-Trifluoro-N-(3-methylbenzyl)methanamine is an organic compound characterized by the presence of trifluoromethyl and benzyl groups attached to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-(3-methylbenzyl)methanamine typically involves the reaction of 3-methylbenzylamine with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like tetrahydrofuran at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-(3-methylbenzyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1,1,1-Trifluoro-N-(3-methylbenzyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-N-(3-methylbenzyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development, where it can modulate the activity of specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-N-(trifluoromethyl)methanamine
- 1,1,1-Trifluoro-N-(3-(methylthio)benzyl)methanamine
- 1,1,1-Trifluoro-N-(3-fluorobenzyl)methanamine
Uniqueness
1,1,1-Trifluoro-N-(3-methylbenzyl)methanamine is unique due to the presence of both trifluoromethyl and 3-methylbenzyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H10F3N |
---|---|
Molecular Weight |
189.18 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-[(3-methylphenyl)methyl]methanamine |
InChI |
InChI=1S/C9H10F3N/c1-7-3-2-4-8(5-7)6-13-9(10,11)12/h2-5,13H,6H2,1H3 |
InChI Key |
MMQZWPNFSUPYGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(F)(F)F |
Origin of Product |
United States |
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